4-Methylpyrrolidin-3-OL
Overview
Description
Mechanism of Action
Biochemical Pathways
It is known that pyrrolidinones, a class of compounds to which 4-methylpyrrolidin-3-ol belongs, are versatile lead compounds for designing powerful bioactive agents . They are involved in various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its bioavailability.
Biochemical Analysis
Biochemical Properties
4-Methylpyrrolidin-3-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, compounds with similar structures have shown cytotoxic effects, leading to the inhibition of cell growth
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in alterations in cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme functions . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These threshold effects are critical for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function Targeting signals and post-translational modifications may direct the compound to particular organelles, where it can exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Methylpyrrolidin-3-OL typically involves a ring closure reaction followed by a reduction step. One method involves the reaction of a suitable precursor with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form saturated derivatives.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce fully saturated compounds .
Scientific Research Applications
4-Methylpyrrolidin-3-OL has several scientific research applications, including:
Chemistry: It serves as an intermediate in synthesizing various bioactive molecules and pharmaceuticals.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating infections and other diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
4-Methylpyrrolidin-3-OL can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A five-membered lactam with significant biological activities.
Pyrrolidin-2,5-dione: Known for its use in synthesizing bioactive molecules.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-methylpyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYCBNUHKXMSSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143656-69-3 | |
Record name | 4-methylpyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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